

Commercial Suppliers and Technical Guide for High-Purity Idelalisib D5

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity deuterated Idelalisib (Idelalisib D5), a critical tool for researchers in pharmacology and drug development. This document outlines key commercial suppliers, summarizes quantitative data, presents plausible experimental protocols for synthesis and analysis, and visualizes the relevant biological pathway and experimental workflows.

Commercial Availability of High-Purity Idelalisib D5

Idelalisib D5, the deuterated analog of the potent and selective PI3K δ inhibitor Idelalisib, is utilized as an internal standard in pharmacokinetic and metabolic studies. Its stable isotope labeling ensures accurate quantification in complex biological matrices. Several commercial suppliers offer high-purity **Idelalisib D5**, and their specifications are summarized below for easy comparison.

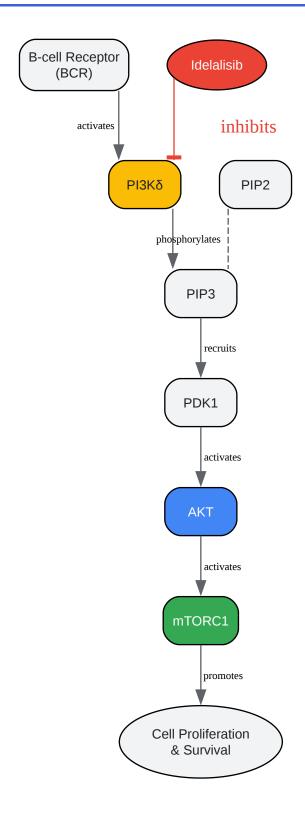


Supplier	Purity (HPLC)	Isotopic Enrichment	CAS Number
INVALID-LINK	98.35%[1]	Not specified	1830330-31-8
INVALID-LINK	>95%[2]	>95%[2]	1830330-31-8
INVALID-LINK	>98.00%[3]	Not specified	1830330-31-8
INVALID-LINK	95%	95% atom D	1830330-31-8
INVALID-LINK	Not specified	Not specified	1146702-54-6

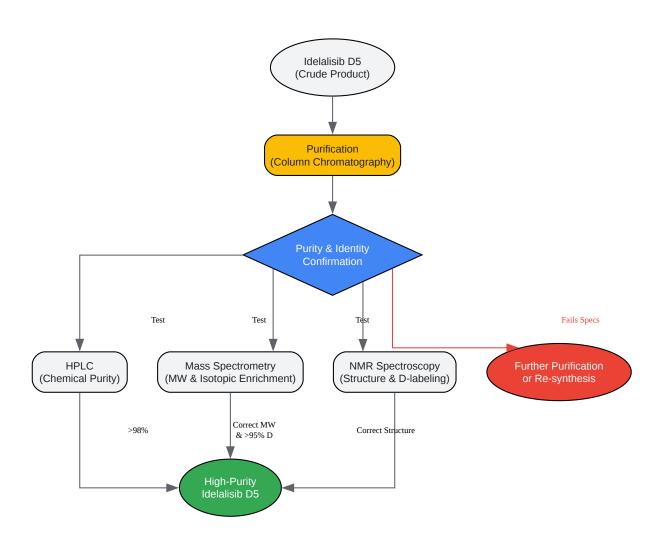
Idelalisib and the PI3K/AKT/mTOR Signaling Pathway

Idelalisib selectively inhibits the delta isoform of phosphoinositide 3-kinase (PI3K δ), a key enzyme in the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many B-cell malignancies.[4] [5][6][7][8] By inhibiting PI3K δ , Idelalisib effectively downregulates this pathway, leading to apoptosis of malignant cells.[8]









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- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for High-Purity Idelalisib D5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1165098#commercial-suppliers-of-high-purityidelalisib-d5]

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